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molecular formula C5H6N4 B8735574 Pyridazine-3-carboximidamide

Pyridazine-3-carboximidamide

Cat. No. B8735574
M. Wt: 122.13 g/mol
InChI Key: PWKZHQYIDNUABK-UHFFFAOYSA-N
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Patent
US07153860B2

Procedure details

A solution of 1.60 g (0.068 mol) of sodium in 300 ml of anhydrous methanol was treated with a solution of 53.5 g (0.510 mol) of pyridazine-3-carbonitrile in 100 ml of methanol and the mixture was stirred for 8 hours at 35° C. Then, 29 g of ammonium chloride were added and the mixture was refluxed for approximately 14 hours. The hot mixture was filtered and the solid was discarded. 53.3 g of the title compound were obtained from the cold mother liquor by means of filtration.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
53.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]#[N:9])[N:3]=1.[Cl-].[NH4+:11]>CO>[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([NH2:11])=[NH:9])[N:3]=1 |f:2.3,^1:0|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
53.5 g
Type
reactant
Smiles
N1=NC(=CC=C1)C#N
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
29 g
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 8 hours at 35° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for approximately 14 hours
Duration
14 h
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
N1=NC(=CC=C1)C(=N)N
Measurements
Type Value Analysis
AMOUNT: MASS 53.3 g
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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